molecular formula B4Na2O7<br>Na2B4O7 B074020 Boric acid, sodium salt CAS No. 1333-73-9

Boric acid, sodium salt

Cat. No. B074020
Key on ui cas rn: 1333-73-9
M. Wt: 201.2 g/mol
InChI Key: UQGFMSUEHSUPRD-UHFFFAOYSA-N
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Patent
US04016225

Procedure details

O,O-Diethyl phosphorochloridothioate (11.3 g., 0.06 mole) was added dropwise to a stirred mixture of (1) sodium 3,5,6-trichloro-2-pyridinate (13.2 g., .06 mole) in 30 ml. of methylene chloride and 74 ml. of water, (2) 1 mole percent triethylene diamine, (3) 1 mole percent benzyltriethylammonium chloride and (4) a pH buffer consisting of NaOH and sodium borate. The stirred reaction mixture was maintained at 42° C. for 1.5 hours, cooled to room temperature, and the organic phase separated from the aqueous phase. The organic phase was washed once with approximately 30 ml. water and the organic solvent removed under reduced pressure. The title compound was thus obtained in 97 percent yield, based on 100 percent conversion of starting materials. The product was of excellent purity (approximately 99% pure).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
11.3 g
Type
reactant
Reaction Step Three
Name
sodium 3,5,6-trichloro-2-pyridinate
Quantity
13.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
sodium borate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Ten
Yield
97%

Identifiers

REACTION_CXSMILES
[P:1](=[S:9])(Cl)([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[Cl:10][C:11]1[C:12](C([O-])=O)=[N:13][C:14]([Cl:18])=[C:15]([Cl:17])[CH:16]=1.[Na+].C1N2CCN(CC2)C1.[OH-].[Na+].B([O-])([O-])[O-:34].[Na+].[Na+].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O.C(Cl)Cl>[CH3:4][CH2:3][O:2][P:1]([O:34][C:12]1[C:11]([Cl:10])=[CH:16][C:15]([Cl:17])=[C:14]([Cl:18])[N:13]=1)([O:5][CH2:6][CH3:7])=[S:9] |f:1.2,4.5,6.7.8.9,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
11.3 g
Type
reactant
Smiles
P(OCC)(OCC)(Cl)=S
Name
sodium 3,5,6-trichloro-2-pyridinate
Quantity
13.2 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C1)Cl)Cl)C(=O)[O-].[Na+]
Step Four
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CN2CCN1CC2
Step Six
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Nine
Name
sodium borate
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the organic phase separated from the aqueous phase
WASH
Type
WASH
Details
The organic phase was washed once with approximately 30 ml
CUSTOM
Type
CUSTOM
Details
water and the organic solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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